1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
Description
3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Properties
Molecular Formula |
C23H26ClN5O2 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O2/c1-16-10-11-18(14-20(16)24)29(23(30)25-17-7-6-8-19(13-17)31-2)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30) |
InChI Key |
DMGGFPMBIBKNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the chloromethylphenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the triazoloazepine ring or the urea linkage, potentially leading to ring-opened products or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce nitro, sulfo, or halo groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research may focus on its activity against specific biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral properties, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine ring may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-UREA: Lacks the triazoloazepine ring, potentially altering its biological activity.
3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-(METHYL)UREA: Contains a methyl group instead of the triazoloazepine ring, which may affect its reactivity and applications.
Uniqueness
The presence of the triazoloazepine ring in 3-(3-CHLORO-4-METHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds, potentially enhancing its binding affinity to biological targets and increasing its versatility in synthetic applications.
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, synthesis methods, and relevant case studies that demonstrate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.84 g/mol. The structure features a urea linkage and a triazole ring, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, derivatives containing the triazole moiety have been shown to inhibit various cancer cell lines effectively. The IC50 values for these compounds ranged from 0.69 mM to 22 mM against different cancer cell lines such as HL60 and MCF-7 .
Antiviral Properties
The compound's structural components suggest potential antiviral activity. Research indicates that similar compounds demonstrate inhibitory effects on viral growth. For example, modifications in the anilide ring significantly enhance antiviral efficacy against strains like H5N1 .
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets within cellular pathways. Notably, compounds with similar structures have shown activity as G protein-coupled receptor (GPCR) modulators .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring through cyclization reactions and the attachment of phenyl groups via nucleophilic substitution reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives for their anticancer activity. The results showed that one derivative exhibited an IC50 value of 5.27 μmol/L against HepG2 liver cancer cells, indicating potent antiproliferative effects .
Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, a related compound demonstrated a 91.2% inhibition rate against H5N1 virus growth with minimal cytotoxicity. This highlights the potential for further development in antiviral therapeutics .
Data Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
